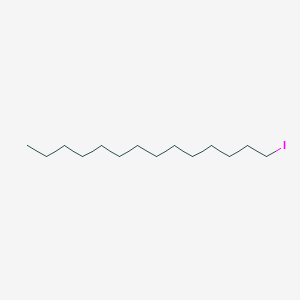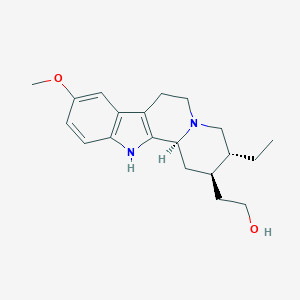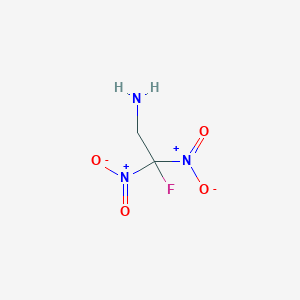![molecular formula C24H18N4O6 B096791 Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester CAS No. 16267-19-9](/img/structure/B96791.png)
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester (BPDDE) is a chemical compound that has gained attention in scientific research for its unique properties and potential applications. BPDDE is a derivative of benzoic acid and is synthesized using specific methods that will be discussed in This paper will focus on the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BPDDE.
Mécanisme D'action
The mechanism of action of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester is not fully understood, but it is believed to function as a photosensitizer in PDT. When exposed to light, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester undergoes a photochemical reaction that generates reactive oxygen species (ROS), which can cause damage to cancer cells. Additionally, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester may function as an antibacterial agent by disrupting bacterial cell membranes.
Effets Biochimiques Et Physiologiques
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has been found to have low toxicity and is generally well-tolerated in lab experiments. In vitro studies have shown that Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has also been found to have potential anticancer activity in vitro, but further studies are needed to determine its efficacy in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester in lab experiments is its low toxicity and high solubility in organic solvents. Additionally, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has been found to be stable under various conditions, making it a reliable reagent for experiments. However, one limitation of using Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the use of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester in scientific research. One direction is the development of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester-based materials for use in organic electronics, such as OLEDs. Additionally, further studies are needed to determine the efficacy of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester as a photosensitizer in PDT and as an antibacterial agent. Finally, there is potential for the development of Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester-based therapeutics for the treatment of cancer and infectious diseases.
Conclusion
In conclusion, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester is a chemical compound with unique properties that have gained attention in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has potential applications in the fields of organic electronics, photodynamic therapy, and antimicrobial therapy, and further studies are needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester is synthesized using a multistep process that involves the reaction of 3,3'-bipyrazole-4,4'-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with dimethylamine to form the dimethylamide intermediate. Finally, the dimethylamide is treated with benzoic anhydride to form Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester.
Applications De Recherche Scientifique
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has been used in various scientific research studies due to its unique properties. It has been found to have potential applications in the field of organic electronics, specifically in the development of organic light-emitting diodes (OLEDs). Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has also been studied for its potential use as a photosensitizer in photodynamic therapy (PDT), a treatment for cancer. Additionally, Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester has been found to have antimicrobial properties and has been studied for its potential use as an antibacterial agent.
Propriétés
Numéro CAS |
16267-19-9 |
|---|---|
Nom du produit |
Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester |
Formule moléculaire |
C24H18N4O6 |
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
methyl 2-[5-[4-(2-methoxycarbonylbenzoyl)-1H-pyrazol-5-yl]-1H-pyrazole-4-carbonyl]benzoate |
InChI |
InChI=1S/C24H18N4O6/c1-33-23(31)15-9-5-3-7-13(15)21(29)17-11-25-27-19(17)20-18(12-26-28-20)22(30)14-8-4-6-10-16(14)24(32)34-2/h3-12H,1-2H3,(H,25,27)(H,26,28) |
Clé InChI |
NNJLLTKDUJEMFT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=C(NN=C2)C3=C(C=NN3)C(=O)C4=CC=CC=C4C(=O)OC |
SMILES canonique |
COC(=O)C1=CC=CC=C1C(=O)C2=C(NN=C2)C3=C(C=NN3)C(=O)C4=CC=CC=C4C(=O)OC |
Synonymes |
2,2'-[[3,3'-Bi(1H-pyrazole)-4,4'-diyl]dicarbonyl]dibenzoic acid dimethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



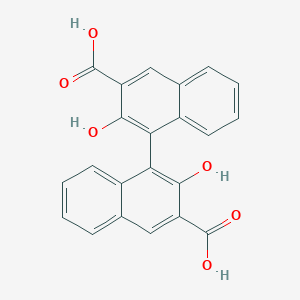
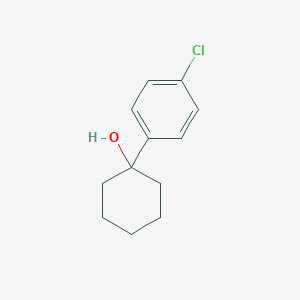
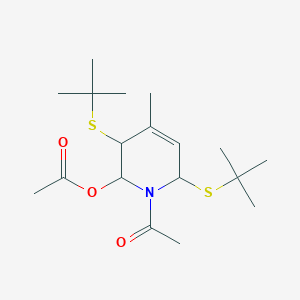
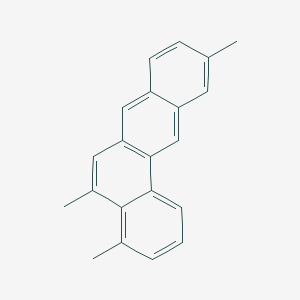
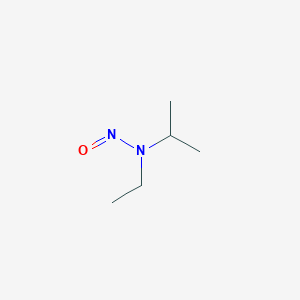

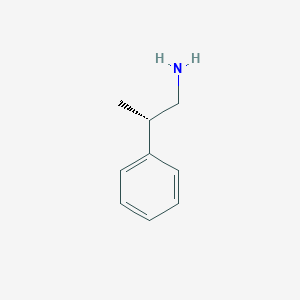
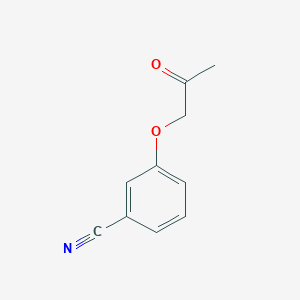
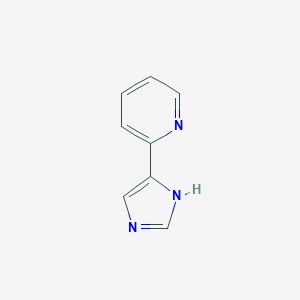
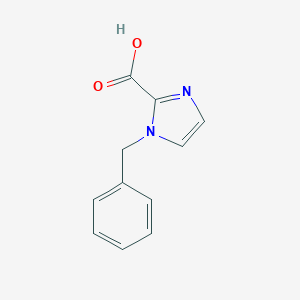
![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
